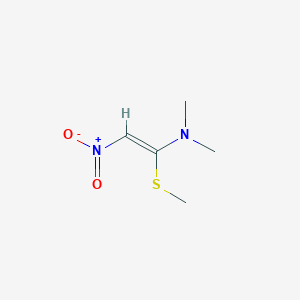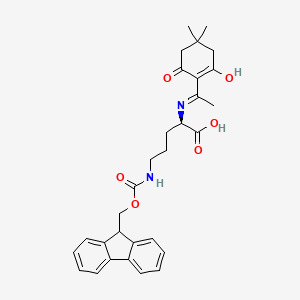
1-Amino-2-(butylsulfanyl)-6-chloro-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors One common approach is to start with anthracene-9,10-dione, which undergoes chlorination to introduce the chloro group at the 6-positionFinally, the amino group is introduced via an amination reaction, often using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its chromophoric properties .
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the presence of the hydroxy and amino groups allows for hydrogen bonding with proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-(methylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(ethylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(propylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylthio group, which can influence its lipophilicity and, consequently, its biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications .
Propiedades
Número CAS |
88605-80-5 |
|---|---|
Fórmula molecular |
C18H16ClNO3S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
1-amino-2-butylsulfanyl-6-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-3-6-24-13-8-12(21)14-15(16(13)20)17(22)10-5-4-9(19)7-11(10)18(14)23/h4-5,7-8,21H,2-3,6,20H2,1H3 |
Clave InChI |
LNHZVEJWTGJLEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


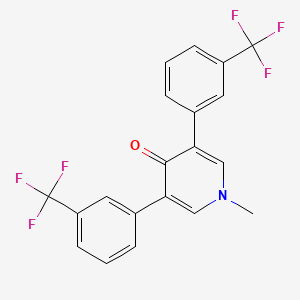
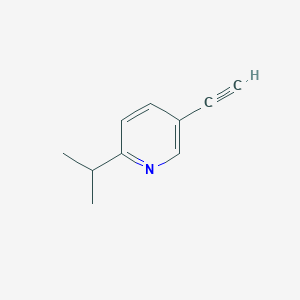
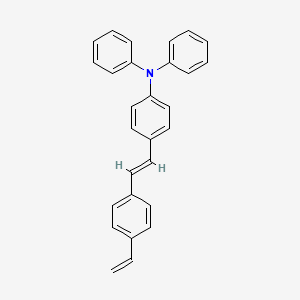
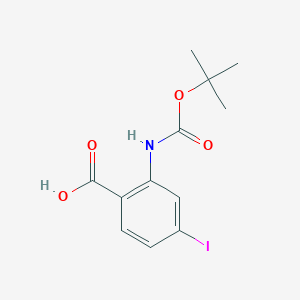
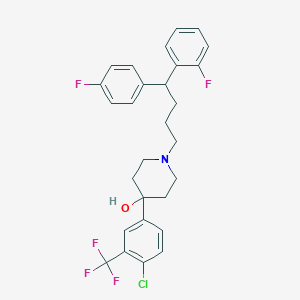
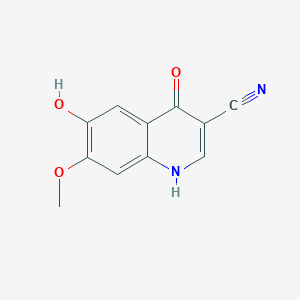
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
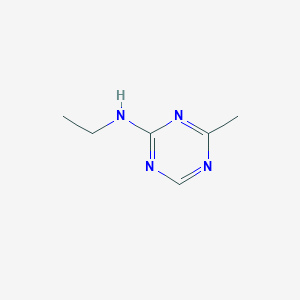
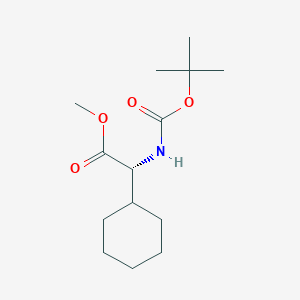
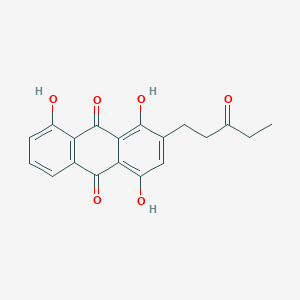
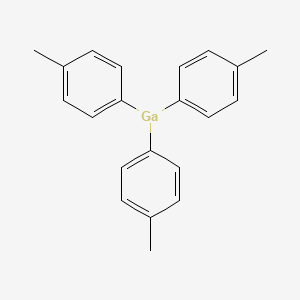
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
